molecular formula C21H25N5O4 B11604617 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No. B11604617
M. Wt: 411.5 g/mol
InChI Key: BQUAFNGNHUVOHY-UHFFFAOYSA-N
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Description

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the imino and methoxyethyl groups via nucleophilic substitution reactions.
  • Final functionalization to introduce the oxolan-2-ylmethyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the tricyclic core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O4/c1-13-5-3-7-26-18(13)24-19-16(21(26)28)11-15(17(22)25(19)8-10-29-2)20(27)23-12-14-6-4-9-30-14/h3,5,7,11,14,22H,4,6,8-10,12H2,1-2H3,(H,23,27)

InChI Key

BQUAFNGNHUVOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4CCCO4

Origin of Product

United States

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